molecular formula C19H17N5O2 B2491804 N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide CAS No. 422531-78-0

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide

Cat. No.: B2491804
CAS No.: 422531-78-0
M. Wt: 347.378
InChI Key: NPUCLSKUOWWXCA-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a synthetic small molecule featuring a hybrid structure combining an indole moiety, an ethyl-acetamide linker, and a benzotriazinone heterocycle. The indole group, a privileged scaffold in medicinal chemistry, is linked via an ethyl chain to an acetamide, which is further substituted with a 4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl group.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c25-18(12-24-19(26)15-6-2-4-8-17(15)22-23-24)20-10-9-13-11-21-16-7-3-1-5-14(13)16/h1-8,11,21H,9-10,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUCLSKUOWWXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide typically involves the coupling of tryptamine with a benzotriazinone derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions, often in a solvent such as dichloromethane, at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The benzotriazinone ring can be reduced to form dihydrobenzotriazinone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the benzotriazinone carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while reduction of the benzotriazinone ring may produce dihydrobenzotriazinone derivatives.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, while the benzotriazinone structure may inhibit certain enzymes involved in inflammatory processes. These interactions can modulate various cellular functions, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Implications

The compound’s structural uniqueness lies in the benzotriazinone group, which differentiates it from other indole-acetamide derivatives. Below is a comparative analysis with key analogues:

Compound Core Structure Key Differences Biological Implications
Target Compound Indole-ethyl-acetamide-benzotriazinone Benzotriazinone moiety Potential kinase/enzyme inhibition due to H-bonding and aromatic interactions .
N-[2-(1H-indol-3-yl)ethyl]acetamide (138) Indole-ethyl-acetamide Lacks benzotriazinone Simpler structure; lower bioactivity (e.g., weak cytotoxicity in natural derivatives) .
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-thiazolylacetamides Indole-oxadiazole-thioacetamide-thiazole Oxadiazole-thione and thiazole substituents Anticancer activity via oxidative stress modulation .
N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide Quinazolinone-thioacetamide-thiazolidinone Thioether and quinazolinone groups Enhanced metabolic stability and enzyme inhibition .
KCH-1521 (N-acylurea derivative) Indole-ethyl-acylurea-benzodioxole Acylurea linker and benzodioxole Talin modulation; anti-angiogenic effects in endothelial cells .
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2-(3-isobutyl-4-oxophthalazin-1-yl)acetamide Chloroindole-ethyl-acetamide-phthalazinone Chloroindole and isobutyl-phthalazinone Improved target selectivity and binding affinity .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The benzotriazinone’s polar carbonyl groups may improve aqueous solubility compared to non-polar phthalazinone derivatives .
  • Metabolic Stability : Thioether-containing analogues () exhibit longer half-lives than oxygen-linked compounds due to reduced oxidative metabolism .
  • Bioavailability : Ethyl-indole linkers (common across analogues) enhance membrane permeability, but bulkier substituents (e.g., isobutyl in ) may limit absorption .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound features an indole moiety and a benzotriazine structure, both of which are associated with various pharmacological effects. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20N4O2C_{20}H_{20}N_{4}O_{2}, with a molecular weight of 348.41 g/mol. The structural characteristics contribute to its biological activity, particularly through the indole and benzotriazine functionalities.

PropertyValue
Molecular FormulaC20H20N4O2
Molecular Weight348.41 g/mol
IUPAC NameThis compound
InChIInChI=1S/C20H20N4O2/c21-19(22)17-15(14-16(19)23)12-11-10-7-8(18)9(12)13(24)25/h7-10H,11H2,(H,21,22)(H,23,24)

The mechanism of action for this compound involves interaction with multiple biological targets:

  • Enzyme Inhibition : The benzotriazine structure may inhibit specific enzymes that are crucial in various disease pathways.
  • Receptor Modulation : The indole moiety can interact with receptors and enzymes involved in signaling pathways, potentially modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties by disrupting microbial enzyme functions.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

Anticancer Properties

Studies have indicated that compounds containing indole and benzotriazine structures may possess anticancer properties. For instance:

  • In vitro studies showed that derivatives similar to this compound inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Antimicrobial Activity

Research into the antimicrobial effects of related compounds suggests potential efficacy against certain bacterial strains:

  • Case Study : A derivative was tested against Staphylococcus aureus and exhibited significant inhibitory effects on bacterial growth.

Neuroprotective Effects

Indole derivatives are known for their neuroprotective properties:

  • Research Findings : In animal models, compounds similar to this compound demonstrated protective effects against neurodegeneration.

Case Studies

Several studies have highlighted the biological activity of this compound and its analogs:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects on human cancer cell lines.
    • Results : Significant dose-dependent inhibition of cell viability was observed in breast and colon cancer cells.
  • Antimicrobial Testing :
    • Objective : Assess the efficacy against Gram-positive bacteria.
    • Results : The compound showed promising results with minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Q & A

Basic: What are the standard synthetic routes for this compound?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:

  • Indole Core Formation : Cyclization of phenylhydrazines with α,β-unsaturated carbonyl precursors (e.g., via Fischer indole synthesis) to establish the indole moiety .
  • Benzotriazinone Integration : Coupling reactions (e.g., nucleophilic substitution or amidation) to attach the 4-oxo-1,2,3-benzotriazine unit to the indole-ethyl backbone .
  • Final Acetamide Linkage : Reaction of the intermediate with acetic acid derivatives under peptide-coupling conditions (e.g., EDC/HOBt) .
    Purification often employs column chromatography or recrystallization, with yields optimized by controlling solvent polarity and temperature .

Basic: What spectroscopic techniques confirm its structural integrity?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR verify indole proton environments (e.g., aromatic protons at δ 6.9–7.6 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion matching C20_{20}H18_{18}N5_{5}O2_{2}) .
  • IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and benzotriazinone C=O (~1700 cm1^{-1}) validate functional groups .

Advanced: How to resolve conflicting biological activity data across studies?

Methodological Answer:
Contradictions in bioactivity (e.g., anticancer vs. antiviral potency) may arise from:

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. ATP-based viability assays) .
  • Structural Analogues : Compare activity of derivatives (e.g., 5-fluoro-indole vs. 5-chloro variants) to identify critical substituents .
  • Metabolic Stability : Assess pharmacokinetics (e.g., microsomal stability assays) to distinguish intrinsic activity from bioavailability limitations .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce byproducts during amide coupling .
  • Catalyst Screening : Test Pd-based catalysts for indole functionalization or RuPhos for Buchwald-Hartwig couplings .
  • Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer in exothermic steps (e.g., cyclization reactions) .

Basic: What are its known biological targets and mechanisms?

Methodological Answer:

  • Enzyme Inhibition : Binds to kinases (e.g., EGFR) or DNA topoisomerases via hydrophobic interactions with the indole and benzotriazinone moieties .
  • Receptor Modulation : Acts as a serotonin receptor (5-HT) partial agonist due to structural mimicry of tryptamine .
  • Antiproliferative Effects : Induces apoptosis in cancer cells by disrupting mitochondrial membrane potential (JC-1 assay validation) .

Advanced: How to design SAR studies for enhanced selectivity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the indole 5-position to enhance kinase inhibition .
  • Scaffold Hybridization : Fuse benzotriazinone with triazole or oxadiazole rings to improve solubility and target engagement .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for modified analogs .

Basic: How to address stability issues during storage?

Methodological Answer:

  • Light Sensitivity : Store in amber vials under inert gas (N2_2 or Ar) to prevent photodegradation of the benzotriazinone moiety .
  • Moisture Control : Use desiccants (e.g., silica gel) and lyophilize for long-term storage .
  • Temperature : Maintain at -20°C to slow hydrolytic cleavage of the acetamide bond .

Advanced: What in-vivo models evaluate its pharmacokinetics?

Methodological Answer:

  • Rodent Studies : Administer via intraperitoneal injection (10–50 mg/kg) and measure plasma half-life using LC-MS/MS .
  • Tissue Distribution : Radiolabel the compound (e.g., 14^{14}C-acetamide) to track accumulation in target organs .
  • Metabolite Profiling : Identify Phase I/II metabolites (e.g., hydroxylation or glucuronidation) using hepatocyte incubation assays .

Advanced: How to reconcile conflicting cytotoxicity data in primary vs. immortalized cells?

Methodological Answer:

  • Primary Cell Sensitivity : Test in patient-derived cells (e.g., PBMCs) with adjusted ROS scavengers (e.g., NAC) to mitigate oxidative stress artifacts .
  • Immortalized Cell Limitations : Account for p53 mutations in lines like HeLa, which may skew apoptosis assays .
  • 3D Culture Models : Use spheroids or organoids to better mimic in-vivo tumor microenvironments .

Cross-Disciplinary: How is it applied in non-oncological research?

Methodological Answer:

  • Neuroscience : Investigate 5-HT receptor modulation in rodent models of depression (e.g., forced swim test) .
  • Antimicrobial Studies : Screen against multidrug-resistant bacteria (e.g., MRSA) via broth microdilution assays, leveraging indole’s innate antimicrobial properties .
  • Chemical Biology : Use as a photoaffinity probe to map drug-protein interactions via click chemistry .

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